Propyl 2,4-dichloro-3-oxobutyrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propyl 2,4-dichloro-3-oxobutyrate: is an organic compound that belongs to the class of esters It is characterized by the presence of a propyl group attached to the ester functional group, along with two chlorine atoms and a ketone group on the butyrate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propyl 2,4-dichloro-3-oxobutyrate can be achieved through several methods. One common approach involves the esterification of 2,4-dichloro-3-oxobutyric acid with propanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the chlorination of propyl 3-oxobutyrate using chlorine gas or a chlorinating agent such as thionyl chloride. This reaction introduces the chlorine atoms at the 2 and 4 positions of the butyrate backbone.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can lead to large-scale production of the compound with high purity.
Chemical Reactions Analysis
Types of Reactions
Propyl 2,4-dichloro-3-oxobutyrate can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atoms can be replaced by nucleophiles such as amines or thiols.
Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and propanol.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as ammonia or primary amines in the presence of a base like sodium hydroxide.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents like tetrahydrofuran.
Hydrolysis: Aqueous acid or base under reflux conditions.
Major Products
Nucleophilic substitution: Products include substituted amides or thioesters.
Reduction: The major product is propyl 2,4-dichloro-3-hydroxybutyrate.
Hydrolysis: The products are 2,4-dichloro-3-oxobutyric acid and propanol.
Scientific Research Applications
Propyl 2,4-dichloro-3-oxobutyrate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: It is used in the development of potential drug candidates due to its unique chemical structure.
Biological Studies: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Industrial Applications: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of propyl 2,4-dichloro-3-oxobutyrate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the ketone and ester groups allows it to participate in various biochemical reactions, potentially affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2,4-dichloro-3-oxobutyrate
- Ethyl 2,4-dichloro-3-oxobutyrate
- Butyl 2,4-dichloro-3-oxobutyrate
Uniqueness
Propyl 2,4-dichloro-3-oxobutyrate is unique due to the presence of the propyl group, which can influence its reactivity and interactions compared to its methyl, ethyl, and butyl analogs. The propyl group may also affect the compound’s solubility and stability, making it suitable for specific applications where other analogs may not be as effective.
Properties
CAS No. |
85153-46-4 |
---|---|
Molecular Formula |
C7H10Cl2O3 |
Molecular Weight |
213.06 g/mol |
IUPAC Name |
propyl 2,4-dichloro-3-oxobutanoate |
InChI |
InChI=1S/C7H10Cl2O3/c1-2-3-12-7(11)6(9)5(10)4-8/h6H,2-4H2,1H3 |
InChI Key |
PWBGADFQZYEPHY-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)C(C(=O)CCl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.